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Compound of Interest

Compound Name: AVN-492

Cat. No.: B605705 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AVN-492's binding affinity and functional activity

at various serotonin (5-HT) receptors, supported by experimental data. AVN-492 is a novel

antagonist that demonstrates exceptionally high potency and selectivity for the 5-HT6 receptor,

a target of significant interest in the development of therapeutics for cognitive and

neurodegenerative disorders.

High Selectivity Profile of AVN-492
AVN-492 has been identified as a highly selective antagonist for the serotonin 6 (5-HT6)

receptor.[1][2] Preclinical evaluations have demonstrated its potent binding to the 5-HT6

receptor with a binding affinity (Ki) of 91 pM.[1][2] Notably, its affinity for the 5-HT2B receptor,

the only other target with any significant interaction, is over three orders of magnitude lower,

with a Ki of 170 nM.[1] This remarkable selectivity minimizes the potential for off-target effects,

a critical attribute for a therapeutic candidate.

Further screening against a comprehensive panel of 69 therapeutic targets, including other

serotonin receptor subtypes, as well as adrenergic, GABAergic, dopaminergic, and

histaminergic receptors, revealed no other appreciable interactions. This high degree of

specificity underscores the potential of AVN-492 as a precise pharmacological tool for

investigating the role of the 5-HT6 receptor and as a promising candidate for therapeutic

development.
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Comparative Binding Affinity
The following table summarizes the binding affinity of AVN-492 for the 5-HT6 receptor in

comparison to the 5-HT2B receptor.

Receptor Ligand Ki (nM)

5-HT6 AVN-492 0.091

5-HT2B AVN-492 170

Data sourced from competitive displacement of [³H]LSD binding assays.

Functional Antagonism
AVN-492 demonstrates potent functional antagonism at the 5-HT6 receptor. In cellular assays,

it effectively blocks the production of cyclic AMP (cAMP) induced by serotonin. Its antagonistic

activity at the 5-HT2B receptor is confirmed by its ability to block α-methylserotonin-induced

calcium (Ca²⁺) mobilization.

Receptor Assay Type AVN-492 Activity

5-HT6 cAMP Production Inhibition Antagonist

5-HT2B Ca²⁺ Mobilization Inhibition Antagonist

Signaling Pathways
The distinct signaling mechanisms of the 5-HT6 and 5-HT2B receptors are illustrated below.

AVN-492 acts as an antagonist at both, inhibiting their respective downstream signaling

cascades.
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Figure 1: AVN-492 blocks the 5-HT6 receptor signaling pathway.
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Figure 2: AVN-492 blocks the 5-HT2B receptor signaling pathway.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of AVN-492 for serotonin receptors.

Methodology:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b605705?utm_src=pdf-body-img
https://www.benchchem.com/product/b605705?utm_src=pdf-body
https://www.benchchem.com/product/b605705?utm_src=pdf-body-img
https://www.benchchem.com/product/b605705?utm_src=pdf-body
https://www.benchchem.com/product/b605705?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Membrane Preparation: Membranes from HEK293 cells stably expressing the human

recombinant 5-HT6 receptor or CHO-K1 cells expressing the human recombinant 5-HT2B

receptor are prepared.

Competitive Binding: A fixed concentration of the radioligand, [³H]LSD, is incubated with the

cell membranes in the presence of increasing concentrations of the unlabeled competitor,

AVN-492.

Incubation: The reaction is incubated to allow for binding to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The concentration of AVN-492 that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then

calculated using the Cheng-Prusoff equation.
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Figure 3: Workflow for radioligand binding assay.

Functional Activity Assays
Objective: To assess the antagonist activity of AVN-492 at the 5-HT6 and 5-HT2B receptors.

1. cAMP Production Assay (5-HT6 Receptor):

Cell Line: HEK293 cells stably expressing the human recombinant 5-HT6 receptor.
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Methodology:

Cells are pre-incubated with various concentrations of AVN-492.

Cells are then stimulated with a fixed concentration of serotonin (10 nM) to induce cAMP

production.

The reaction is stopped, and the intracellular cAMP levels are measured using a suitable

assay kit (e.g., ELISA-based).

The ability of AVN-492 to inhibit the serotonin-induced cAMP production is quantified to

determine its antagonist potency.

2. Calcium Mobilization Assay (5-HT2B Receptor):

Cell Line: CHO-K1 cells stably expressing the human recombinant 5-HT2B receptor.

Methodology:

Cells are loaded with a calcium-sensitive fluorescent dye.

Cells are pre-incubated with various concentrations of AVN-492.

Cells are then stimulated with a fixed concentration of the 5-HT2B agonist, α-

methylserotonin (50 nM), to induce intracellular calcium release.

Changes in intracellular calcium concentration are measured by monitoring the

fluorescence intensity.

The inhibitory effect of AVN-492 on the agonist-induced calcium mobilization is determined

to assess its antagonist activity.

In conclusion, AVN-492 exhibits a superior selectivity profile for the 5-HT6 receptor over all

other tested serotonin receptors, with the 5-HT2B receptor being the only other off-target with

significantly lower affinity. This high selectivity, coupled with its potent antagonist activity,

positions AVN-492 as a valuable tool for CNS research and a promising therapeutic candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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